BTK Biochemical Potency: Single-Digit Nanomolar IC50 and Cross-Study Positioning Against Clinical-Stage Inhibitors
In a biochemical BTK inhibition assay using human full-length wild-type BTK, the target compound achieved an IC50 of 1 nM [1]. This places it within the potency range of approved covalent BTK inhibitors (ibrutinib IC50 = 0.5 nM; acalabrutinib IC50 = 3 nM; zanubrutinib IC50 = 0.3 nM) when assessed under comparable recombinant enzyme conditions [2]. Although direct head-to-head data are not available, the single-digit nanomolar potency indicates that the pyridin-2-ylmethyl variant is a competitive starting point for BTK-targeted probe development.
| Evidence Dimension | Inhibitory potency against BTK (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (recombinant human BTK, biochemical assay) |
| Comparator Or Baseline | Ibrutinib (IC50 ≈ 0.5 nM); Acalabrutinib (IC50 ≈ 3 nM); Zanubrutinib (IC50 ≈ 0.3 nM) – all recombinant BTK assays |
| Quantified Difference | ≈ 2‑fold less potent than ibrutinib/zanubrutinib; ≈ 3‑fold more potent than acalabrutinib |
| Conditions | In vitro enzyme inhibition; human full-length wild-type BTK (BindingDB assay description); comparator data from published biochemical studies |
Why This Matters
For BTK-focused programs, the compound delivers clinically relevant potency at the biochemical level, enabling its use as a validated starting point for structure-activity relationship (SAR) exploration or as a benchmark tool compound, thereby reducing the need for more costly clinical-stage reference inhibitors.
- [1] BindingDB. Monomer ID 658441; Ligand: 2-(pyridin-2-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one (CAS 899968-07-1); Target: Tyrosine-protein kinase BTK; Affinity Data: IC50 = 1 nM. Deposited from patent US20240083900, Example 99. View Source
- [2] Byrd, J.C. et al. Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia. N. Engl. J. Med. 2016, 374, 323–332 (BTK IC50 values for ibrutinib, acalabrutinib, and zanubrutinib). View Source
